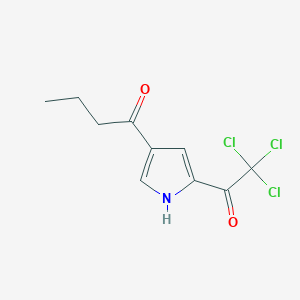

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds related to 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves multistep organic reactions. For instance, synthesis involving pyrrolo[3,4-c]pyrrole units typically employs Pd-catalyzed Suzuki coupling and can yield polymers with significant luminescence and optical properties (Zhang & Tieke, 2008). Another approach involves the interaction between malononitrile dimer and diacetyl, leading to functionalized analogs of tricyanofuran-containing chromophores (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolo[3,2-b]pyrrole units, similar to the core of our compound, often displays deep colors and interesting photophysical properties. These compounds, when integrated into polymers, can exhibit strong fluorescence and high quantum yields, indicative of their robust electronic and optical properties (Welterlich, Charov, & Tieke, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often includes participation in cycloaddition reactions and potential for forming various functional groups. For instance, polarized ketene S,S- and N,S-acetals derived from similar structures can undergo 1,3-dipolar cycloaddition with activated methylene isocyanides to yield pyrroles with multiple substituents, demonstrating the compound's versatile reactivity (Misra, Panda, Ila, & Junjappa, 2007).

Scientific Research Applications

Synthesis and Chemical Applications

Microwave-assisted Synthesis : A study by Wyrębek et al. (2009) demonstrated the microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles, including derivatives similar to the compound , offering efficient methods for creating complex organic structures (Wyrębek et al., 2009).

Regioselective Synthesis of Succinyl-Spaced Pyrazoles : Bonacorso et al. (2011) reported on the synthesis of succinyl-spaced pyrazoles, a process relevant to the compound's synthetic pathway, highlighting its potential in creating diverse organic molecules (Bonacorso et al., 2011).

Synthesis for Application in Cigarette Flavoring : Fu Pei-pei (2013) explored the use of related pyrrole derivatives in cigarette flavoring, indicating potential industrial applications of such compounds (Fu Pei-pei, 2013).

Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines : Chudinov et al. (2007) investigated novel synthetic routes for pyrrole derivatives, underscoring the versatility of these compounds in chemical synthesis (Chudinov et al., 2007).

Synthesis of Polyheterocyclic Compounds : A study by Zhang et al. (2017) on the photoinduced oxidative annulation of related compounds highlights the potential of these molecules in forming complex, functionalized structures (Zhang et al., 2017).

Antimicrobial and Anticancer Activities : Rathinamanivannan et al. (2019) synthesized pyrrole derivatives and studied their potential antimicrobial and anticancer activities, suggesting biomedical applications (Rathinamanivannan et al., 2019).

Biochemical and Pharmacological Research

Exploitation of Naturally Derived Pigments : A review by Ishani et al. (2021) discussed the biological behaviors and industrial applications of related pyrrole alkaloids, underscoring their therapeutic and commercial potential (Ishani et al., 2021).

Molecular Docking Studies for Biological Activity : Hotsulia (2019) explored the synthesis of pyrrole derivatives and their potential effects on kinase activity and other biological targets, indicating their relevance in drug discovery (Hotsulia, 2019).

Safety and Hazards

properties

IUPAC Name |

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOKEVWDNCJQHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377429 |

Source

|

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one | |

CAS RN |

111468-91-8 |

Source

|

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)